molecular formula C15H14O2 B6346792 (2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 1354941-92-6

(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B6346792
CAS No.: 1354941-92-6
M. Wt: 226.27 g/mol
InChI Key: SSOXYGMDILVPLC-MDZDMXLPSA-N
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Description

(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of a furan ring and an ethyl-substituted phenyl ring connected by a propenone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid-supported bases can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenyl or furan rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Methylphenyl)-1-(furan-2-yl)prop-2-en-1-one
  • (2E)-3-(4-Chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one
  • (2E)-3-(4-Methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one

Uniqueness

(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The furan ring also contributes to its distinct properties compared to other chalcones.

Properties

IUPAC Name

(E)-3-(4-ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-12-5-7-13(8-6-12)9-10-14(16)15-4-3-11-17-15/h3-11H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOXYGMDILVPLC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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